molecular formula C14H12N4O2S B12007887 4-{[(E)-2-furylmethylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

4-{[(E)-2-furylmethylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12007887
M. Wt: 300.34 g/mol
InChI Key: RHKSYYKHPATWJK-OQLLNIDSSA-N
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Description

4-{[(E)-2-furylmethylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring fused with a thiol group, a furylmethylidene moiety, and a methoxyphenyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry, organic synthesis, and material science.

Preparation Methods

The synthesis of 4-{[(E)-2-furylmethylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves a multi-step process. One common synthetic route includes the condensation of 4-methoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized in the presence of an acid catalyst to yield the triazole ring.

Chemical Reactions Analysis

4-{[(E)-2-furylmethylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-{[(E)-2-furylmethylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[(E)-2-furylmethylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

4-{[(E)-2-furylmethylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is unique compared to other similar compounds due to its specific structural features. Similar compounds include:

The uniqueness of this compound lies in its combination of a triazole ring with a furylmethylidene moiety and a methoxyphenyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H12N4O2S

Molecular Weight

300.34 g/mol

IUPAC Name

4-[(E)-furan-2-ylmethylideneamino]-3-(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C14H12N4O2S/c1-19-11-6-4-10(5-7-11)13-16-17-14(21)18(13)15-9-12-3-2-8-20-12/h2-9H,1H3,(H,17,21)/b15-9+

InChI Key

RHKSYYKHPATWJK-OQLLNIDSSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC=CO3

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC=CO3

Origin of Product

United States

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